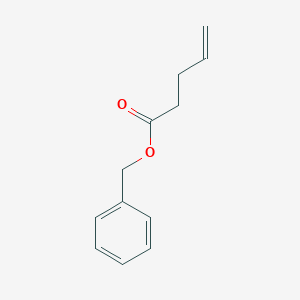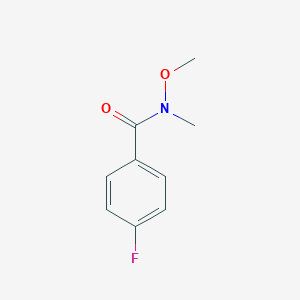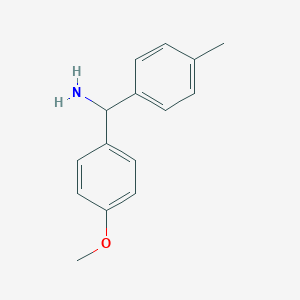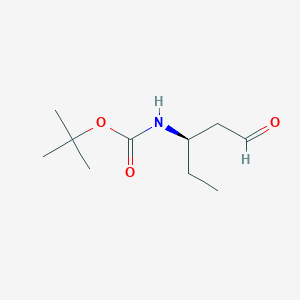
Benzyl Pent-4-enoate
Übersicht
Beschreibung
Benzyl Pent-4-enoate is a chemical compound that is part of a broader class of organic molecules known for their utility in synthetic organic chemistry. While the provided papers do not directly discuss Benzyl Pent-4-enoate, they do provide insights into related compounds and their synthesis, properties, and applications, which can be extrapolated to understand Benzyl Pent-4-enoate.
Synthesis Analysis
The synthesis of compounds related to Benzyl Pent-4-enoate often involves palladium-catalyzed reactions, as seen in the stereoselective synthesis of (2Z,4E)-2,4-pentadien-1-ols from (E)-4-alkoxy-2-butenyl benzoates . Additionally, the copper-catalyzed coupling of Grignard reagents with pent-1-en-4-yn-3-yl benzoates leads to the formation of (Z)-1,5-disubstituted pent-3-en-1-ynes, showcasing the versatility of transition metal-catalyzed processes in synthesizing complex organic structures . The regioselective 2,4-dibromohydration of conjugated enynes for the synthesis of 2-(2,4-dibromobut-2-enoyl)benzoate further exemplifies the synthetic strategies that can be employed to construct molecules with multiple functional groups .
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using spectroscopic methods such as NMR and X-ray diffraction. For instance, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was determined using these techniques, providing detailed information on the molecular geometry and electronic structure . Such analyses are crucial for understanding the reactivity and properties of the compounds.
Chemical Reactions Analysis
The chemical reactivity of compounds similar to Benzyl Pent-4-enoate is diverse. For example, photochemical reactions involving enamino ketones and benzophenone can lead to the formation of products like N-(2,2-dipenyl-2-hydroxyethyl)-4-amino-3-penten-2-one . The neighboring ester group in conjugated enynes can participate in reactions such as 2,4-dibromohydration, influencing the outcome and selectivity of the reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to Benzyl Pent-4-enoate can be quite varied. Liquid crystalline properties are observed in alkyl 4-[4-(4-methoxybenzoyloxy)benzylideneamino]benzoates, indicating the potential for such compounds to be used in materials science . Similarly, substituted phenyl benzoates incorporating a trans-4-pentylcyclohexyl moiety have been synthesized and their transition temperatures and enthalpies of fusion reported, which are important for their application in liquid crystal technology .
Wissenschaftliche Forschungsanwendungen
Radical Chemistry and Synthesis of Tetrahydroselenophenes
Alkyl pent-4-enyl selenides, including pent-4-enylseleno benzoate and phenyl (pent-4-enylseleno)formate, have been utilized as precursors for alkyl, acyl, and oxyacyl radicals. These precursors, through photochemical reactions with diethyl 2-phenylselenomalonate, participate in tandem homolytic addition/substitution sequences to generate tetrahydroselenophenes and the corresponding phenylselenides. This application signifies the importance of Benzyl Pent-4-enoate derivatives in radical chemistry and the synthesis of novel organic compounds (Lobachevsky, Schiesser, & Gupta, 2007).
Synthesis of Unnatural α-Amino Acid Derivatives
Unnatural α-amino esters have been synthesized using Benzyl Pent-4-enoate derivatives. For example, highly substituted α-amino esters were prepared in a regiocontrolled and diastereoselective manner via Pd(II)-catalyzed three-component coupling of boronic acids and allenes with ethyl iminoacetate. This process highlights the use of Benzyl Pent-4-enoate derivatives in the synthesis of complex molecules, potentially useful in pharmaceuticals and material science (Hopkins & Malinakova, 2007).
Stereoselective Synthesis and Material Applications
Benzyl Pent-4-enoate derivatives have also been used for the stereoselective synthesis of ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates. This synthesis involves quaternary carbon stereocontrolled cis-configuration formation and effectively blocks potential E/Z isomerization, which is significant in maintaining the integrity of certain chemical structures. The practicality of this approach was demonstrated by synthesizing side-chain materials for commercially important pharmaceuticals (Zhai et al., 2013).
Organic Synthesis and Catalysis
In organic synthesis, Benzyl Pent-4-enoate derivatives have been engaged in various catalytic processes. For instance, they were involved in the copper-catalyzed iminoiodane-mediated aminolactonization of olefins, providing a method for introducing 4-substituted (Z)-pent-2-enoates into sterically encumbered pyrroles and indoles (Karila, Leman, & Dodd, 2011).
Wirkmechanismus
Target of Action
It is known that similar compounds interact with enzymes involved in metabolic processes .
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as nucleophilic substitution
Biochemical Pathways
Benzyl Pent-4-enoate may affect the β-oxidation sequence, a crucial metabolic pathway. For instance, penta-2,4-dienoyl-CoA, a unique metabolite of pent-4-enoate, specifically inhibits an enzyme of the β-oxidation sequence, 3-oxoacyl-CoA thiolase . This inhibition could explain the strong inhibition of fatty acid oxidation in intact mitochondria by pent-4-enoate .
Result of Action
Similar compounds have been shown to have significant effects on cellular metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Benzyl Pent-4-enoate. For instance, the compound should be stored under inert atmosphere conditions at 2-8°C to maintain its stability . Furthermore, the compound’s action could be influenced by the solvent used, as its solubility varies in different solvents .
Eigenschaften
IUPAC Name |
benzyl pent-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-3-9-12(13)14-10-11-7-5-4-6-8-11/h2,4-8H,1,3,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZWDEGVEUATPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434766 | |
| Record name | 4-Pentenoic acid, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113882-48-7 | |
| Record name | 4-Pentenoic acid, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B177475.png)


![4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde](/img/structure/B177483.png)

![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B177485.png)
